1-Amino-4-bromo anthraquinone
Overview
Description
1-Amino-4-bromo anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in the dye industry. This particular compound is notable for its applications in the synthesis of dyes and biologically active compounds .
Preparation Methods
1-Amino-4-bromo anthraquinone can be synthesized through various methods. One common approach involves the bromination of 1-aminoanthraquinone. This process typically uses bromine in a solvent like dimethylformamide (DMF) to achieve high yields and purity . Another method involves converting 1-aminoanthraquinone to its 2-hydroxymethyl-substituted derivative, which is then brominated . Industrial production methods often optimize these processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Amino-4-bromo anthraquinone undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as alkylamines, under photo-aminated conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, such as carbaldehyde, carboxylic acid, and nitrile derivatives.
Bromination: Further bromination can produce compounds like 1-amino-2,4-dibromoanthraquinone.
Common reagents used in these reactions include bromine, DMF, and various nucleophiles like ammonia and alkylamines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-4-bromo anthraquinone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various dyes and intermediates.
Biology and Medicine: The compound is used to develop biologically active molecules with potential pharmacological activities, including antitumor, antifungal, and antiviral properties.
Industry: It is utilized in the textile industry for dyeing fabrics and in the production of imaging devices.
Mechanism of Action
The mechanism of action of 1-amino-4-bromoanthraquinone involves its interaction with molecular targets through its functional groups. The bromine atom and amino group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
1-Amino-4-bromo anthraquinone can be compared to other anthraquinone derivatives, such as:
1-Aminoanthraquinone: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Amino-2,4-dibromoanthraquinone:
The uniqueness of 1-amino-4-bromoanthraquinone lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-amino-4-bromoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVRIPGYHSRFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347880 | |
Record name | 1-Amino-4-bromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-62-9 | |
Record name | 1-Amino-4-bromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-4-bromoanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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